molecular formula C18H21N5O2 B6015050 4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one

Cat. No.: B6015050
M. Wt: 339.4 g/mol
InChI Key: SUNKIPWOWLDUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactionsCommon reagents used in these reactions include methyl iodide, sodium hydride, and various amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group yields a formyl derivative, while nucleophilic substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-23(11-15-7-8-19-22-15)10-13-3-5-14(6-4-13)18-20-16(12-25-2)9-17(24)21-18/h3-9H,10-12H2,1-2H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNKIPWOWLDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)COC)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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